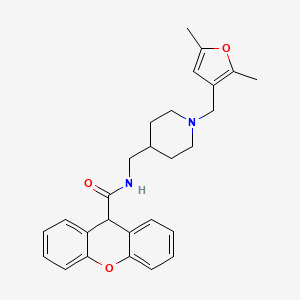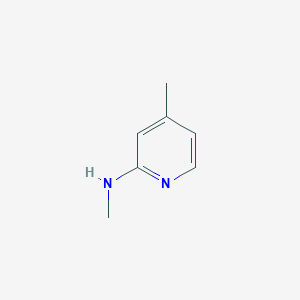
N,4-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-dimethylpyridin-2-amine, also known as 4-Dimethylaminopyridine (DMAP), is a derivative of pyridine. This white solid is more basic than pyridine, due to the resonance stabilization from the NMe2 substituent . It is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular formula of DMAP is C7H10N2 and its molecular weight is 122.17 g/mol . The InChI code is 1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3 (H,8,9) and the InChI Key is VHYFNPMBLIVWCW-UHFFFAOYSA-N .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
DMAP is a white solid with a melting point of 108-110 °C (lit.) . It is soluble in H2O: 50 mg/mL . It is also soluble in methanol, ethanol, benzene, chloroform, methanol, ethyl acetate, acetone, acetic acid, and dichloroethane .Scientific Research Applications
Catalyst for Fischer Indole Synthesis
DMAP-based ionic liquids have been used as efficient catalysts for the synthesis of indoles via the Fischer indole synthesis . This method is environmentally friendly, requiring only minimum catalyst loading .
Catalyst for 1H-Tetrazole Synthesis
DMAP has also been used as a catalyst for the synthesis of 1H-tetrazoles via click chemistry . This reaction was carried out under a solvent-free environment .
Catalyst for Esterification
DMAP is a useful nucleophilic catalyst for esterifications with anhydrides .
Catalyst for Baylis-Hillman Reaction
DMAP has been used as a catalyst for the Baylis-Hillman reaction , which is a carbon-carbon bond forming reaction.
Catalyst for Hydrosilylations
DMAP has been used as a catalyst for hydrosilylations , a process that involves the addition of silicon-hydrogen bonds to unsaturated bonds.
Catalyst for Tritylation
DMAP has been used as a catalyst for tritylation , a process that involves the addition of a trityl group to a molecule.
Catalyst for Steglich Rearrangement
DMAP has been used as a catalyst for the Steglich rearrangement , a rearrangement reaction of esters.
Catalyst for Transesterification of Beta-Keto Esters
DMAP has been used as a catalyst for the transesterification of beta-keto esters .
Safety And Hazards
Future Directions
DMAP-based ionic liquids have been synthesized and evaluated for their physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis . This suggests that DMAP and its derivatives have potential for further exploration in the field of ionic liquids and catalysis .
properties
IUPAC Name |
N,4-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-4-9-7(5-6)8-2/h3-5H,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWNIYRWGATTDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-dimethylpyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2374617.png)

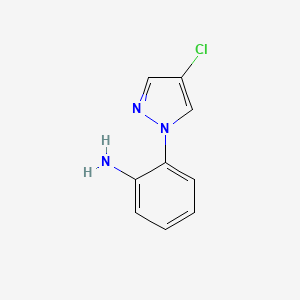

![8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2374622.png)
![N,N-bis(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2374623.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile](/img/structure/B2374626.png)

![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2374630.png)
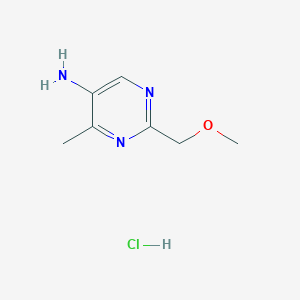
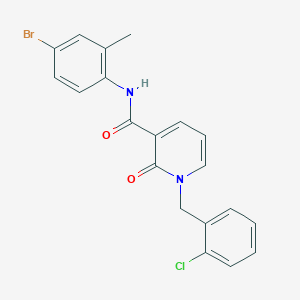
![3-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2374633.png)
![1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2374637.png)
